isoquinoline-4-sulfonamide
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Overview
Description
Isoquinoline-4-sulfonamide is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound, and the sulfonamide group is a functional group that contains a sulfonyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline-4-sulfonamide typically involves the introduction of a sulfonamide group to the isoquinoline ring. One common method is the reaction of isoquinoline with chlorosulfonic acid to form isoquinoline-4-sulfonyl chloride, which is then reacted with ammonia or an amine to produce this compound. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine or other reduced forms.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can result in various functionalized isoquinoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Isoquinoline-4-sulfonamide derivatives have shown potential as enzyme inhibitors and have been studied for their biological activity.
Industry: this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of isoquinoline-4-sulfonamide involves its interaction with specific molecular targets. For example, it has been identified as an allosteric inhibitor of DNA gyrase, an essential bacterial enzyme involved in DNA replication . By binding to an allosteric site on the enzyme, this compound disrupts its function, leading to antibacterial effects. Additionally, this compound derivatives have been shown to inhibit protein kinases, which play critical roles in various cellular processes .
Comparison with Similar Compounds
Isoquinoline-4-sulfonamide can be compared with other similar compounds, such as:
Quinoline sulfonamides: These compounds share a similar structure but have a different arrangement of the nitrogen atom in the ring.
Benzene sulfonamides: These compounds have a simpler aromatic ring structure without the nitrogen atom.
Fluorinated isoquinolines: These compounds contain fluorine atoms, which can enhance their biological activity and stability.
This compound is unique due to its specific structure and the presence of both the isoquinoline ring and the sulfonamide group, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
952651-48-8 |
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Molecular Formula |
C9H8N2O2S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
isoquinoline-4-sulfonamide |
InChI |
InChI=1S/C9H8N2O2S/c10-14(12,13)9-6-11-5-7-3-1-2-4-8(7)9/h1-6H,(H2,10,12,13) |
InChI Key |
VSCHHDRTWHPIOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2S(=O)(=O)N |
Purity |
0 |
Origin of Product |
United States |
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